molecular formula C7H5ClO5S B1622915 2-chloro-4-sulfobenzoic acid CAS No. 51084-27-6

2-chloro-4-sulfobenzoic acid

Cat. No.: B1622915
CAS No.: 51084-27-6
M. Wt: 236.63 g/mol
InChI Key: ZTRKCBFXSUUQGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-sulfobenzoic Acid (CAS 51084-27-6) is a high-value, disubstituted benzoic acid characterized by the presence of three distinct functional groups: a carboxylic acid, a sulfonic acid, and a chlorine atom on the aromatic ring. This unique trifunctional nature makes it a versatile and pivotal building block in advanced organic synthesis, particularly for the agrochemical and pharmaceutical industries. The electron-withdrawing chlorine and sulfonic acid groups significantly influence the compound's properties, increasing the acidity of the carboxylic acid group and enhancing water solubility. The primary research value of this compound lies in its role as a key synthetic intermediate. In the agrochemical sector, it is a known precursor in the synthesis of herbicides such as sulcotrione . For pharmaceutical research, it serves as an essential scaffold for creating diverse molecular libraries for biological screening, enabling the development of new therapeutic agents . The reactivity of its three functional groups allows for extensive molecular diversification; the carboxylic acid can undergo esterification and amidation, the chlorine atom is susceptible to nucleophilic substitution, and the sulfonic acid group can be converted to derivatives like sulfonyl chlorides and sulfonamides . Efficient synthetic pathways for this compound are well-established and highlight its practical utility. A prominent method involves the catalyst-free oxidation of 2-chloro-4-toluenesulfonic acid using sodium hypochlorite in aqueous phase, which offers an environmentally benign and cost-effective route . Alternative multi-stage pathways involve the free-radical bromination of the methyl group, followed by hydrolysis and oxidation of the resulting aldehyde intermediate to the final carboxylic acid . Applications: • Key intermediate for herbicide synthesis (e.g., sulcotrione) . • Building block for pharmaceutical research and development . • Versatile substrate for generating diverse chemical libraries via selective functional group modification . • Potential monomer for specialty polymers and use in dye and pigment synthesis . This product is intended For Research Use Only and is not intended for human or veterinary therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51084-27-6

Molecular Formula

C7H5ClO5S

Molecular Weight

236.63 g/mol

IUPAC Name

2-chloro-4-sulfobenzoic acid

InChI

InChI=1S/C7H5ClO5S/c8-6-3-4(14(11,12)13)1-2-5(6)7(9)10/h1-3H,(H,9,10)(H,11,12,13)

InChI Key

ZTRKCBFXSUUQGS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1S(=O)(=O)O)Cl)C(=O)O

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)Cl)C(=O)O

Other CAS No.

51084-27-6

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 4 Sulfobenzoic Acid

Oxidative Approaches from Sulfonated Toluene Derivatives

Hypochlorite-Mediated Oxidation of Substituted Toluenesulfonic Acids

The direct oxidation of 2-chloro-4-toluenesulfonic acid to 2-chloro-4-sulfobenzoic acid can be effectively carried out using sodium hypochlorite (B82951) (NaOCl). google.com Research has demonstrated that this oxidation can proceed efficiently in a single aqueous phase without the need for metal or phase-transfer catalysts, which offers economic and environmental advantages by simplifying product purification and reducing waste disposal costs. google.comgoogleapis.com

The process typically involves reacting the sodium salt of 2-chloro-4-toluenesulfonic acid with a molar excess of sodium hypochlorite at elevated temperatures. google.com The reaction is generally performed at reflux temperatures, around 100–105 °C, for approximately one hour to ensure complete conversion. google.com Upon completion, the reaction mixture is cooled and acidified, causing the desired this compound product to precipitate out of the solution. google.comgoogleapis.com This catalyst-free approach represents a significant improvement over older methods that required heavy metal catalysts, which posed challenges for waste stream management. googleapis.com The use of crystalline sodium hypochlorite pentahydrate (NaOCl·5H₂O) has also been highlighted as a convenient and environmentally benign oxidant for various organic syntheses. acs.orgresearchgate.net

Table 1: Typical Reaction Conditions for Hypochlorite-Mediated Oxidation
ParameterConditionReference
Starting Material2-chloro-4-toluenesulfonic acid (or its alkali metal salt) google.com
Oxidizing AgentSodium hypochlorite (NaOCl) google.com
Stoichiometry3-4 molar excess of NaOCl google.com
CatalystNone required google.comgoogleapis.com
TemperatureReflux (100-105 °C) google.com
Reaction Time~1 hour google.com
Work-upAcidification to precipitate the product google.comgoogleapis.com

Multi-Stage Oxidation Pathways for Alkyl Side Chains

An alternative to direct oxidation is a multi-stage synthetic route starting from 2-chloro-4-toluenesulfonic acid. google.com This pathway offers controlled, stepwise conversion of the methyl group into a carboxylic acid. The sequence involves three main transformations:

Side-Chain Bromination : The synthesis begins with the selective bromination of the methyl group on 2-chloro-4-toluenesulfonic acid. This reaction is a free-radical substitution, typically initiated by photochemical activation using radiation with a wavelength of 600 nm or less to dissociate molecular bromine (Br₂) into bromine radicals. google.com The reaction is often carried out in a chlorinated solvent such as chloroform (B151607) or 1,1,2-trichloroethane (B165190) at temperatures ranging from 50°C to 85°C. google.com

Hydrolysis to Intermediates : The resulting brominated species, 2-chloro-4-sulfobenzyl bromide, is then hydrolyzed. This step converts the bromomethyl group into a hydroxymethyl group (an alcohol) or a formyl group (an aldehyde), yielding 2-chloro-4-sulfobenzyl alcohol or 2-chloro-4-sulfobenzaldehyde, respectively. google.com The hydrolysis is typically achieved by treating the brominated intermediate with water at elevated temperatures. google.com

Oxidation to Carboxylic Acid : In the final stage, the alcohol or aldehyde intermediate is oxidized to the corresponding carboxylic acid, this compound. google.com Various oxidizing agents can be employed for this step. For instance, the oxidation of the aldehyde can be achieved using hydrogen peroxide in the presence of hydrobromic acid at temperatures between 60°C and 80°C. google.com This multi-step approach allows for the isolation of intermediates and can be adapted for various scales of production. google.com

Direct Sulfonation Strategies

Another major synthetic route involves the introduction of a sulfonic acid group onto a 2-chlorobenzoic acid precursor through electrophilic aromatic substitution. This direct sulfonation approach leverages the existing directing effects of the chloro and carboxyl substituents on the aromatic ring.

Electrophilic Aromatic Sulfonation of Chlorinated Benzoic Acid Precursors

The direct sulfonation of 2-chlorobenzoic acid is a common method for synthesizing this compound. smolecule.com This reaction typically employs a strong sulfonating agent to introduce the sulfonic acid (-SO₃H) group onto the benzene (B151609) ring.

Common sulfonating agents and conditions include:

Chlorosulfonic Acid (ClSO₃H) : This is a frequently used reagent for this transformation. The reaction of 2-chlorobenzoic acid with chlorosulfonic acid is typically performed under controlled temperature conditions to manage its high reactivity. google.com

Sulfur Trioxide (SO₃) : Sulfur trioxide is another powerful sulfonating agent that can be used for this purpose. smolecule.comgoogle.com

Fuming Sulfuric Acid (Oleum) : This mixture of sulfuric acid and SO₃ is also an effective sulfonating medium.

The reaction can be carried out without a solvent or in the presence of an inert solvent like methylene (B1212753) chloride or 1,2-dichloroethane. google.comgoogleapis.com Reaction temperatures can vary widely, from -20°C to 80°C, depending on the specific reagent and conditions used. google.com

Table 2: Reagents for Direct Sulfonation of 2-Chlorobenzoic Acid
Sulfonating AgentTypical ConditionsReference
Chlorosulfonic Acid (ClSO₃H)Controlled temperatures, often in an inert solvent (e.g., methylene chloride) or neat. google.com
Sulfur Trioxide (SO₃)Can be used directly, sometimes on solid substrates. smolecule.comgoogle.com
Fuming Sulfuric Acid (Oleum)Used as both reagent and solvent.
96% Sulfuric Acid (H₂SO₄)Requires temperatures between 15°C and 40°C. google.com

Mechanistic Aspects of Regioselective Sulfonation

The regioselectivity of the sulfonation of 2-chlorobenzoic acid is governed by the electronic effects of the substituents already present on the benzene ring: the chlorine atom and the carboxylic acid group.

The Chloro Group (-Cl) : As a halogen, the chloro group is an ortho-, para-directing deactivator. It withdraws electron density from the ring via induction but donates electron density through resonance, directing incoming electrophiles to the positions ortho and para to it.

The Carboxylic Acid Group (-COOH) : This group is a strong deactivator and a meta-director due to its electron-withdrawing resonance and inductive effects.

In the case of 2-chlorobenzoic acid, the potential positions for sulfonation are C4, C5, and C6. The directing effects of the two substituents converge to favor substitution at the C4 position. The C4 position is para to the ortho-, para-directing chloro group and meta to the meta-directing carboxylic acid group. This alignment of directing influences makes the C4 position the most electronically favorable site for electrophilic attack by the sulfonating agent, leading to the preferential formation of this compound. smolecule.com The use of specific catalysts or reaction media, such as Brønsted acidic ionic liquids, can further enhance the regioselectivity and efficiency of sulfonation reactions under mild conditions. organic-chemistry.org

Halogenation Protocols

Instead of starting with a chlorinated precursor, some synthetic strategies involve introducing the chlorine atom at a specific stage of the synthesis. This is typically achieved through electrophilic aromatic substitution on a suitable sulfonated substrate.

One such pathway begins with 4-methylsulfonyltoluene. google.com The synthesis proceeds in two key steps:

Chlorination : 4-methylsulfonyltoluene undergoes a chlorination reaction to introduce a chlorine atom at the C2 position, yielding 2-chloro-4-methylsulfonyltoluene. This reaction is catalyzed by iron powder or iodine in a low-polarity solvent like carbon tetrachloride. google.com The reaction is typically conducted at elevated temperatures, between 85°C and 95°C, with chlorine gas bubbled through the mixture. google.com

Oxidation : The methyl group of the resulting 2-chloro-4-methylsulfonyltoluene is then oxidized to a carboxylic acid. This can be achieved using a strong oxidizing agent like nitric acid at high temperatures (175°C to 195°C), which converts the methylsulfonyl intermediate into the final this compound product (after hydrolysis of the sulfonyl methyl ether). google.com

This method highlights a synthetic design where the crucial halogenation step is performed on an advanced intermediate, guided by the directing effects of the existing alkyl and sulfonyl groups. google.com

Electrophilic Chlorination of Sulfobenzoic Acid Analogues

One of the fundamental routes to this compound is the electrophilic chlorination of a suitable precursor, such as 4-sulfobenzoic acid. This type of reaction involves the introduction of a chlorine atom onto the aromatic ring using a chlorinating agent. smolecule.com Common methodologies employ chlorine gas in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), or use other chlorinating agents like chlorosulfonic acid. The reaction proceeds via the generation of a potent electrophile (Cl⁺ or a polarized complex) that attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom.

Directing Group Effects and Positional Selectivity in Chlorination

The final position of the chlorine atom on the benzene ring is not random but is dictated by the directing effects of the substituents already present. In the case of a 4-sulfobenzoic acid precursor, both the carboxylic acid group (-COOH) at position 1 and the sulfonic acid group (-SO₃H) at position 4 are electron-withdrawing and act as meta-directors. aakash.ac.in

The directing influence of these two groups is crucial for the regioselectivity of the chlorination reaction.

The carboxylic acid group at C1 deactivates the ring and directs incoming electrophiles to the meta positions (C3 and C5).

The sulfonic acid group at C4 also deactivates the ring and directs incoming electrophiles to its meta positions (C2 and C6).

Because the positions targeted by each group are different, the reaction yields a specific isomer. The sulfonic acid group directs the incoming chlorine electrophile to the C2 and C6 positions. This guidance is what selectively produces the this compound isomer. aakash.ac.in While both groups deactivate the ring, their combined directing effects are key to achieving the desired positional selectivity. Steric hindrance can also play a role, with substitution at the less hindered position being favored. aakash.ac.innih.gov

Substituent GroupPosition on RingElectronic EffectDirecting InfluencePositions Directed
Carboxylic Acid (-COOH)1Electron-withdrawingMeta-directing3, 5
Sulfonic Acid (-SO₃H)4Electron-withdrawingMeta-directing2, 6

Synthetic Routes Involving Sulfonyl Chloride Intermediates

An alternative and highly important synthetic strategy proceeds through the use of a sulfonyl chloride intermediate. This multi-step approach offers a different means of controlling the final structure of the molecule.

Preparation from 2-Chloro-4-(chlorosulfonyl)benzoyl Chloride

A well-documented route utilizes the dual-functionalized intermediate, 2-chloro-4-(chlorosulfonyl)benzoyl chloride. google.comgoogleapis.com This compound contains two reactive sites: an acyl chloride and a sulfonyl chloride. The synthesis of the final acid involves the sequential conversion of these groups.

A typical process involves:

Reduction of the Sulfonyl Chloride : The intermediate is first treated with a mild reducing agent, such as sodium sulfite (B76179) (Na₂SO₃), in the presence of a base like sodium bicarbonate (NaHCO₃). google.comprepchem.com This step selectively reduces the sulfonyl chloride (-SO₂Cl) group to a sodium sulfinate salt (-SO₂Na).

Hydrolysis : Subsequent treatment with water or acidification hydrolyzes the remaining acyl chloride (-COCl) group to a carboxylic acid (-COOH). The sulfinate can then be converted to the final sulfonic acid (-SO₃H) upon acidification. The hydrolysis of the sulfonyl chloride group directly to a sulfonic acid can also be achieved, for instance, by reaction with hot water.

StepReaction TypeKey ReagentsFunctional Group Transformation
1ReductionSodium sulfite (Na₂SO₃), Sodium bicarbonate (NaHCO₃)-SO₂Cl → -SO₂Na
2Hydrolysis / AcidificationWater (H₂O), Acid (e.g., HCl)-COCl → -COOH

Process Optimization and Industrial Scale-Up Research

Translating a laboratory synthesis to an industrial scale introduces significant challenges related to process control, safety, and economic viability. Research in this area focuses on optimizing reaction conditions and employing advanced manufacturing technologies. A key development in this field is the shift from traditional batch processing to continuous flow manufacturing. Continuous flow systems offer superior control over reaction parameters like temperature and residence time, leading to higher consistency and safety. smolecule.com These systems can achieve space-time yields many times higher than batch processes while utilizing smaller equipment. smolecule.com

Computational Modeling for Reaction Condition Design

Modern process development heavily relies on computational modeling to design and optimize reaction conditions before implementation in the plant, saving time and resources.

Reactor Design : Software employing finite element analysis, such as COMSOL Multiphysics, can simulate complex physical phenomena within a reactor. This allows engineers to model heat transfer, fluid dynamics, and mixing efficiency to ensure the reactor design is optimal for maintaining precise temperature control and homogenous reaction mixtures, which are critical for maximizing yield and minimizing byproduct formation.

Kinetic Modeling : The prediction of reaction rates under different conditions is achieved through kinetic modeling. By applying principles like the Arrhenius equation, which relates reaction rate to temperature and activation energy, chemists can simulate the outcome of various temperature and concentration profiles. This in-silico optimization helps identify the most efficient and safe operating conditions for the industrial-scale synthesis of this compound.

Reactor Design Simulations for Heat and Mass Transfer

Simulations, particularly those using computational fluid dynamics (CFD), are crucial for optimizing the synthesis of this compound. Key synthesis steps, such as the oxidation of 2-chloro-4-toluenesulfonic acid using sodium hypochlorite, are often performed at elevated temperatures, such as refluxing between 100-105°C, making heat management a priority. google.com

Reactor simulations focus on predicting temperature and concentration profiles within the vessel. For exothermic steps, inadequate heat removal can lead to localized hot spots, promoting side reactions and reducing product purity. CFD models help in designing efficient cooling systems, such as jackets or internal coils, and determining optimal agitation rates to ensure uniform temperature distribution.

Mass transfer is another critical parameter, especially in multi-phase reaction systems. For instance, in a synthesis route involving the bromination of a substrate in a non-aqueous solvent followed by aqueous extraction, efficient mixing is required to maximize the interfacial area between the phases, thereby enhancing reaction and extraction rates. google.com Simulations can model the dispersion of one phase within another, helping to optimize impeller design and mixing speed for efficient mass transfer. A patent for a related process highlights the importance of separating aqueous and non-aqueous phases, a step where liquid-liquid separation devices are employed and for which mass transfer efficiency is key. google.com

Table 1: Key Parameters in Reactor Simulation for this compound Synthesis

ParameterObjective of SimulationRelevance to Synthesis
Heat Transfer Coefficient Ensure adequate heat removal to maintain optimal reaction temperature (e.g., 100-105°C during oxidation). google.comPrevents thermal runaway and formation of by-products.
Mixing Efficiency Achieve uniform distribution of reactants and temperature.Critical for single-phase reactions and for maximizing interfacial area in multi-phase systems. google.comgoogle.com
Concentration Gradients Predict local reactant concentrations to identify potential areas of poor mixing.Ensures consistent reaction rates throughout the reactor volume.
Residence Time Distribution In continuous reactors, ensure reactants spend the optimal amount of time in the reaction zone.Maximizes conversion and minimizes side-product formation.
Kinetic Modeling and Reaction Rate Prediction

Kinetic modeling is essential for understanding the underlying reaction mechanisms and predicting how reaction rates will change with varying conditions. The synthesis of this compound can be a multi-step process, for example, involving the bromination of 2-chloro-4-toluene sulphonic acid, followed by hydrolysis and subsequent oxidation. google.com A comprehensive kinetic model would involve developing rate equations for each of these sequential reactions.

Kinetic studies are performed to determine the parameters of these rate equations, such as the reaction order with respect to each reactant, the rate constant (k), and the activation energy (Ea). This data is often gathered by monitoring the concentration of reactants and products over time using analytical techniques like nuclear magnetic resonance spectroscopy. googleapis.com

Once a kinetic model is established, it can be used to predict the reaction time required to achieve a desired conversion under specific conditions (temperature, pressure, reactant concentrations). This is invaluable for process scheduling and optimization. For example, understanding the kinetics of the hydrolysis step allows for the optimization of temperature, which can range from 85°C up to the solution's boiling point, to control the rate of conversion to the desired aldehyde and alcohol intermediates. google.com

Table 2: Conceptual Kinetic Parameters for a Synthesis Step

ParameterSymbolDescriptionSignificance for Prediction
Rate Constant kA proportionality constant that relates the rate of reaction to the concentration of reactants.A higher 'k' value indicates a faster reaction at a given temperature.
Activation Energy EaThe minimum amount of energy required for a reaction to occur.Determines the temperature sensitivity of the reaction rate (Arrhenius equation).
Reaction Order n, mThe exponents to which reactant concentrations are raised in the rate law.Defines how the reaction rate is influenced by changes in reactant concentrations.

Continuous Flow Reactor Systems in this compound Production

There is a significant trend in chemical manufacturing to transition from traditional batch reactors to continuous flow systems for the production of specialty chemicals like this compound. smolecule.com Continuous flow processing offers numerous advantages in terms of process control, safety, and scalability. smolecule.com A patented process for preparing the compound notes its suitability for both standard batch and continuous processing techniques. google.com

In a continuous flow system, reactants are continuously fed into the reactor, and the product is continuously removed. This setup allows for much tighter control over reaction parameters. The superior heat and mass transfer characteristics of flow reactors, which typically have a high surface-area-to-volume ratio, are particularly advantageous for managing highly exothermic reactions. researchgate.net This enhanced control leads to more consistent product quality and higher yields.

For photochemical reactions, such as a bromination step that uses light with a wavelength of not more than 600 nm to generate bromine radicals, flow reactors offer a distinct advantage. google.com The narrow channels of a flow reactor ensure uniform light penetration throughout the reaction mixture, which is difficult to achieve in a large, stirred-tank batch reactor. This leads to more efficient and selective reactions. The ability to precisely control residence time in a flow reactor is also critical for maximizing the yield of the desired product while minimizing the formation of impurities from over-reaction.

Table 3: Comparison of Batch vs. Continuous Flow Processing for Synthesis

FeatureBatch ProcessingContinuous Flow Processing
Heat Transfer Limited by vessel surface area; potential for hot spots.Excellent heat transfer due to high surface-area-to-volume ratio. researchgate.net
Mass Transfer Dependent on stirring efficiency; can be non-uniform.Highly efficient and uniform due to small channel dimensions. researchgate.net
Safety Large volumes of hazardous materials present at one time.Small reactor hold-up volume improves intrinsic safety.
Process Control Parameters (e.g., temperature) can vary during the batch.Precise control over residence time, temperature, and pressure. smolecule.com
Scalability Scale-up can be complex and change process performance.Scaled by running multiple reactors in parallel or by longer run times.
Photochemical Steps Inefficient light penetration in large volumes.Uniform irradiation is achievable, improving reaction efficiency. google.com

Chemical Reactivity and Reaction Mechanisms of 2 Chloro 4 Sulfobenzoic Acid

Mechanistic Studies of Electrophilic Aromatic Sulfonation

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. Sulfonation, the introduction of a sulfonic acid group (–SO₃H), typically proceeds by using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). aakash.ac.in The actual electrophile in this reaction is sulfur trioxide (SO₃) or its protonated form, HSO₃⁺. aakash.ac.infiveable.me

The synthesis of 2-chloro-4-sulfobenzoic acid can be achieved through the sulfonation of 2-chlorobenzoic acid. smolecule.com The mechanism follows the general pathway for electrophilic aromatic substitution.

Investigation of Wheland Complex Formation and Stabilization

The mechanism of electrophilic aromatic sulfonation involves the attack of the π-electron system of the aromatic ring on the sulfur trioxide electrophile. This initial attack is the rate-determining step as it disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma (σ) complex or a Wheland intermediate. fiveable.meresearchgate.netlumenlearning.com

Role of Substituent Effects on Reaction Pathways

The regiochemical outcome of the sulfonation of a substituted benzene is governed by the directing effects of the substituents already present on the ring. In 2-chlorobenzoic acid, both the chloro group and the carboxylic acid group are electron-withdrawing, deactivating the ring towards electrophilic attack.

However, their directing effects are different:

-Cl group: A halogen, it is deactivating due to its inductive electron-withdrawing effect but is ortho-, para-directing because its lone pairs can donate electron density through resonance, stabilizing the Wheland intermediate when attack occurs at these positions.

-COOH group: This is a strong deactivating group and directs incoming electrophiles to the meta position.

When both are present, their effects must be considered in concert. The chloro group at position 2 directs incoming electrophiles to positions 4 and 6. The carboxylic acid group at position 1 directs to position 5. The sulfonation of 2-chlorobenzoic acid predominantly yields 2-chloro-5-sulfobenzoic acid, with the sulfonic acid group directed to the position meta to the carboxyl group and ortho to the chloro group. To obtain the 4-sulfo isomer, alternative synthetic routes are often employed, such as the oxidation of 2-chloro-4-toluenesulfonic acid. smolecule.comgoogle.com

The directing influence of substituents in electrophilic aromatic substitution is summarized in the table below.

Substituent GroupTypeActivating/DeactivatingDirecting Effect
-COOHElectron-WithdrawingDeactivatingMeta
-SO₃HElectron-WithdrawingDeactivatingMeta
-ClElectron-Withdrawing (Inductive), Electron-Donating (Resonance)DeactivatingOrtho, Para
-CH₃Electron-DonatingActivatingOrtho, Para
-OHElectron-DonatingActivatingOrtho, Para

Elucidation of Chlorination Reaction Mechanisms

Chlorination of an aromatic ring is another key electrophilic aromatic substitution reaction. It can also, under certain conditions, proceed via radical-mediated pathways.

Radical-Mediated Pathways in Halogenation

While less common for aromatic systems than electrophilic substitution, radical-mediated chlorination can occur, typically initiated by heat or UV light. rsc.org This process involves the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). rsc.org

A proposed mechanism for the reaction of a chlorine radical with an aromatic ring involves the initial formation of an aryl radical. rsc.org The chlorine radical can attack the aromatic ring, followed by the abstraction of a hydrogen atom by a second chlorine radical to form the chlorinated aromatic product and HCl. rsc.org Another possibility involves the formation of a chlorine radical-arene charge-transfer complex (Cl•|arene adduct), which can then proceed to the final product. nsf.govacs.org In the synthesis of related compounds, radical-mediated reactions have been used for side-chain halogenation, for instance, using light to dissociate bromine into bromine radicals. google.com However, for direct aromatic chlorination, this pathway is often less selective than electrophilic methods.

Catalytic Roles of Lewis Acids in Chlorination Regiochemistry

The most common method for aromatic chlorination involves an electrophilic pathway catalyzed by a Lewis acid, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). google.comresearchgate.net The Lewis acid interacts with molecular chlorine, polarizing the Cl-Cl bond and making one of the chlorine atoms strongly electrophilic (δ+). This activated complex is then attacked by the nucleophilic aromatic ring.

The synthesis of this compound can start from precursors like 4-sulfobenzoic acid. In this case, the chlorination step would be directed by the existing substituents. Both the carboxylic acid and sulfonic acid groups are meta-directors. Therefore, chlorination of 4-sulfobenzoic acid would be expected to place the incoming chlorine atom at position 2 (meta to the sulfonic acid and ortho to the carboxylic acid). A patent for a related compound, 2-chloro-4-methylsulfonylbenzoic acid, describes the chlorination of 4-methylsulfonyltoluene using iron as a catalyst at 85-95 °C. google.com The regioselectivity is controlled by the directing effects of the methyl and methylsulfonyl groups.

PrecursorCatalystProductReference
4-methylsulfonyltolueneIron (Fe)2-chloro-4-methylsulfonyltoluene google.com
Phenols/AnilinesLewis basic selenoetherortho-chlorinated products researchgate.net
ArenesPhosphine sulfideChlorinated arenes researchgate.net

Nucleophilic Substitution Reactions Involving Chlorine and Sulfonic Acid Groups

Aromatic rings that are substituted with strong electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SₙAr). wikipedia.orgpressbooks.pub In this type of reaction, a nucleophile attacks the ring, displacing a leaving group. The reaction proceeds via a two-step addition-elimination mechanism.

The aromatic ring of this compound is highly electron-deficient due to the presence of the -COOH and -SO₃H groups. This electron deficiency makes the ring susceptible to attack by nucleophiles. Both the chlorine atom and the sulfonic acid group can potentially act as leaving groups.

The SₙAr mechanism involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The negative charge of this intermediate is effectively delocalized by the electron-withdrawing substituents, particularly when they are positioned ortho or para to the site of attack. wikipedia.orgmasterorganicchemistry.com In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. pressbooks.pub

For this compound, nucleophilic attack can lead to the substitution of the chlorine atom by various nucleophiles, such as amines or alcohols, to form new derivatives. smolecule.comsmolecule.com Furthermore, the sulfonic acid group can also be displaced by a nucleophile, a reaction that has been observed in highly electron-poor aromatic systems. rsc.org The presence of three strong electron-withdrawing groups on the ring in a related compound was shown to make it susceptible to nucleophilic substitution of the sulfonic acid group. rsc.org

Synthesis and Advanced Characterization of Derivatives of 2 Chloro 4 Sulfobenzoic Acid

Aminated Derivatives of 2-Chloro-4-sulfobenzoic Acid

The introduction of an amino group onto the this compound scaffold creates a class of compounds known as aminosulfobenzoic acids. These derivatives are valuable intermediates in the synthesis of more complex molecules.

The synthesis of aminated derivatives of this compound can be achieved through multi-step reaction sequences. A common strategy involves the introduction of a nitro group, which is subsequently reduced to an amino group.

One prominent example is the synthesis of 5-amino-2-chloro-4-sulfobenzoic acid. This process typically begins with the sulfonation of a suitable starting material, followed by chlorination to introduce the chlorine atom at the 2-position. The subsequent nitration of the aromatic ring, followed by a reduction step, yields the final aminated product. The reduction of the nitro group to an amine can be accomplished using various reducing agents, including catalytic hydrogenation (e.g., H₂/Pd-C).

Another approach involves starting with o-nitrotoluene. This compound is first sulfonated using fuming sulfuric acid to produce 2-nitro-4-sulfotoluene. google.com This intermediate then undergoes an intramolecular auto-redox reaction under alkaline conditions, which simultaneously oxidizes the methyl group to a carboxylic acid and reduces the nitro group to an amino group, forming 2-amino-4-sulfobenzoic acid. google.com

A different synthetic route has been explored for the preparation of 2-amino-4-chlorophenol-6-sulfonic acid, which shares a substituted aminobenzenesulfonic acid core. njit.edu This method involves the sulfonation and nitration of p-dichlorobenzene, followed by hydrolysis and subsequent reduction of the nitro group. njit.edu The reduction can be effectively carried out using stannous chloride and hydrochloric acid or through catalytic hydrogenation. njit.edu

The choice of synthetic strategy often depends on the desired position of the amino group and the availability of starting materials.

Table 1: Synthetic Strategies for Amino Group Introduction

Starting Material Key Steps Product
Substituted Benzene (B151609) Sulfonation, Chlorination, Nitration, Reduction Aminated this compound derivative
o-Nitrotoluene Sulfonation, Intramolecular auto-redox reaction 2-Amino-4-sulfobenzoic acid google.com

The definitive identification and structural confirmation of synthesized aminosulfobenzoic acids rely on a combination of modern analytical techniques. The elucidation process is crucial to verify the regiochemistry of the substituents on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for determining the substitution pattern of the aromatic ring. The chemical shifts and coupling constants of the aromatic protons provide valuable information about their relative positions. For instance, in a ¹H NMR spectrum, the protons on the benzoic acid ring and the aminophenyl group would appear at distinct chemical shifts, typically in the aromatic region (δ 6.5-8.0 ppm). The broad singlet of the amino protons (NH₂) is also a characteristic feature.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule, which in turn allows for the calculation of its elemental composition. chromatographyonline.com Tandem mass spectrometry (MS/MS) experiments can provide structural information by fragmenting the parent ion and analyzing the resulting daughter ions, helping to identify the different functional groups and their connectivity. chromatographyonline.com

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. Characteristic absorption bands for the carboxylic acid (O-H and C=O stretching), sulfonic acid (S=O stretching), amino (N-H stretching), and C-Cl groups would be expected in the IR spectrum of an aminated this compound derivative.

Alkylsulfonyl and Other Sulfur-Containing Derivatives

The sulfonic acid group of this compound can be converted into other sulfur-containing functionalities, such as alkylsulfonyl groups. These derivatives are intermediates in the synthesis of various compounds, including herbicides. google.comgoogleapis.com

The preparation of 2-chloro-4-(alkylsulfonyl)benzoic acids typically proceeds through a 2-chloro-4-(chlorosulfonyl)benzoyl chloride intermediate. This intermediate can be synthesized by reacting the potassium salt of this compound with thionyl chloride in the presence of a catalyst like dimethylformamide (DMF). google.com

The conversion of the chlorosulfonyl group to an alkylsulfonyl group involves a two-step process. First, the 2-chloro-4-(chlorosulfonyl)benzoyl chloride is reduced to a sulfinate salt using a reducing agent such as sodium sulfite (B76179) in the presence of a base like sodium bicarbonate. google.comgoogleapis.com The resulting 2-chloro-4-sulfinyl benzoic acid is then alkylated.

For the synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid, the sulfinate is reacted with an alkylating agent like chloroacetic acid, followed by heating to effect the alkylation and subsequent decarboxylation to install the methyl group. googleapis.comprepchem.com An alternative method involves the chlorination of 4-methylsulfonyltoluene to yield 2-chloro-4-methylsulfonyltoluene, which is then oxidized to the corresponding benzoic acid. google.com

Table 2: Synthesis of 2-Chloro-4-(methylsulfonyl)benzoic Acid

Reactants Reagents Conditions Yield Reference
2-Chloro-4-(chlorosulfonyl)benzoic acid Sodium sulfite, Sodium bicarbonate, Chloroacetic acid, 50% aq. NaOH Heated to reflux 89% (85% purity) googleapis.com
2-Chloro-4-(chlorosulfonyl)benzoyl chloride Sodium sulfite, Sodium bicarbonate, Sodium salt of chloroacetic acid Heated at 75°C, then reflux 85% (87% purity) prepchem.com

The conformational preferences of sulfone-containing benzoic acid derivatives are influenced by the steric and electronic interactions between the substituents on the aromatic ring. The bulky sulfone group can significantly impact the orientation of the adjacent carboxylic acid group.

Computational modeling and molecular dynamics (MD) simulations are powerful tools for investigating the conformational landscape of these molecules. nih.gov These studies can predict the most stable conformations and the energy barriers between them. For example, in related benzoic acid derivatives, MD simulations have shown that the conformational flexibility of a ligand within a binding pocket can affect its binding affinity. nih.gov An increase in conformational flexibility may lead to a decrease in binding affinity. nih.gov

The planarity of the benzene ring is often maintained, but the torsional angles between the ring and the sulfone and carboxylic acid groups can vary. These angles are influenced by factors such as intramolecular hydrogen bonding and crystal packing forces in the solid state. The presence of bulky groups can lead to a more twisted conformation to alleviate steric strain.

Halogenated Benzoic Acid Analogues and Their Preparation

The synthesis of halogenated analogues of this compound allows for the systematic investigation of structure-activity relationships in various chemical contexts. The introduction of different halogen atoms or additional halogens can significantly alter the electronic properties and reactivity of the molecule.

Several methods are available for the preparation of halogenated benzoic acids. One approach involves the oxidation of asymmetrically substituted benzophenones. google.com For instance, the oxidation of a halogenated benzophenone (B1666685) can yield a halogenated benzoic acid and a halogenated phenol. google.com This method has been used to prepare compounds like 2-bromo-4-fluorobenzoic acid and 2,4-difluorobenzoic acid. google.com

Another powerful technique for the selective introduction of halogens is transition metal-catalyzed C-H activation. Iridium-catalyzed ortho-C-H monohalogenation has been reported for para-substituted benzoic acids. researchgate.net This method allows for the direct and selective installation of a halogen atom at the position ortho to the carboxylic acid group under mild conditions. researchgate.net

Furthermore, traditional electrophilic aromatic substitution reactions can be employed. For example, the bromination of a benzoic acid derivative can be achieved using bromine and a Lewis acid catalyst like iron(III) bromide. The regioselectivity of these reactions is governed by the directing effects of the existing substituents on the ring.

The choice of method depends on the desired halogen and its position on the aromatic ring, as well as the compatibility of the reaction conditions with the other functional groups present in the molecule.

Sulfonamide and Sulfonic Ester Derivatives

The sulfonic acid group is a versatile functional handle for creating a wide array of derivatives. By converting it to a sulfonyl chloride, it can readily react with nucleophiles like amines and alcohols to form sulfonamides and sulfonic esters, respectively. google.com

Sulfonamides are a cornerstone of medicinal chemistry and are present in numerous pharmaceutical agents. researchgate.net The synthesis of sulfonamide libraries from this compound is a valuable strategy for drug discovery programs. The process begins with the conversion of the sulfonic acid to its more reactive sulfonyl chloride derivative, 2-chloro-4-(chlorosulfonyl)benzoyl chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF). google.com

The resulting sulfonyl chloride is then reacted with a diverse panel of primary or secondary amines. mdpi.com This reaction, known as sulfonylation, is often carried out in the presence of a base, such as triethylamine (B128534) or sodium carbonate, to neutralize the HCl generated during the reaction. researchgate.netmdpi.com This modular approach allows for the rapid generation of a large number of distinct sulfonamide derivatives, creating a chemical library that can be screened for biological activity. The 2-sulfobenzoic acid imide functionality, found in compounds like saccharin, is an important structural motif in pharmaceutical and food chemistry and can be synthesized via related pathways. nih.gov

Table 2: General Reaction for Sulfonamide Formation

Reactant 1Reactant 2Key ConditionsProduct TypeReference
2-chloro-4-(chlorosulfonyl)benzoic acidPrimary or Secondary Amine (R₂NH)Base (e.g., Triethylamine, Na₂CO₃)2-chloro-4-(N-dialkyl/aryl-sulfamoyl)benzoic acid researchgate.netmdpi.com

Sulfonic esters, or sulfonates, are another important class of derivatives accessible from this compound. Similar to sulfonamide synthesis, the key intermediate is the sulfonyl chloride. This intermediate readily reacts with various alcohols or phenols in the presence of a base to yield the corresponding sulfonic esters.

These derivatives are valuable in material science. For example, sulfobenzoic acids and their salts have been used as intercalating agents to improve the properties of polymer nanocomposites, enhancing thermal stability and mechanical strength. smolecule.com By converting this compound into sulfonic esters with specific functionalities (e.g., polymerizable groups or long alkyl chains), new monomers or additives can be created. These can then be incorporated into polymers or onto surfaces to modify properties such as conductivity, hydrophilicity, or flame retardancy. researchgate.net The synthesis is versatile, allowing for the creation of a wide range of aryl and heteroaryl sulfonic esters under various conditions. researchgate.net

Advanced Spectroscopic and Structural Characterization Methods

The unambiguous identification of the products from the synthetic routes described above relies on a suite of advanced analytical techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is paramount.

NMR spectroscopy is an indispensable tool for the structural verification of this compound derivatives. google.com Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectra provide detailed information about the molecular framework.

In a typical ¹H NMR spectrum of a this compound derivative, the three protons on the aromatic ring exhibit a characteristic splitting pattern. Due to their positions, they form a complex spin system. The proton at position 6 (adjacent to the chlorine) would typically appear as a doublet, the proton at position 5 would be a doublet of doublets, and the proton at position 3 would appear as a doublet. The precise chemical shifts (δ, measured in ppm) and coupling constants (J, measured in Hz) are diagnostic of this substitution pattern. mdpi.com

The ¹³C NMR spectrum provides complementary information. The carbon attached to the carboxylic acid group is typically found in the 165-175 ppm region, while the aromatic carbons appear between 120-150 ppm. organicchemistrydata.orgqu.edu.iq The carbons directly attached to the electron-withdrawing chloro and sulfo groups are shifted downfield. The specific chemical shifts confirm the connectivity and electronic environment of each carbon atom in the molecule.

Table 3: Predicted NMR Signals for a this compound Derivative

NucleusPositionExpected Chemical Shift (ppm)¹H Splitting PatternReference
¹HH-3~7.8 - 8.2Doublet (d) mdpi.com
¹HH-5~7.5 - 7.9Doublet of doublets (dd) mdpi.com
¹HH-6~7.4 - 7.7Doublet (d) mdpi.com
¹³CC=O (Carboxyl)~165 - 175N/A organicchemistrydata.org
¹³CAromatic Carbons~120 - 150N/A qu.edu.iq

Compound Index

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution 1H and 13C NMR for Positional Isomer Differentiation

High-resolution 1H and 13C NMR spectroscopy are indispensable for confirming the substitution patterns on the benzene ring of this compound derivatives. The chemical shifts (δ) and coupling constants of the aromatic protons in the 1H NMR spectrum are highly sensitive to the nature and position of the substituents. For instance, in a derivative like 5-amino-2-chloro-4-sulfobenzoic acid, the amino protons can be observed in the range of δ 6.7–7.2 ppm. Due to proton exchange with the solvent, the acidic proton of the sulfonic acid group is often not observed.

In 13C NMR spectra, the chemical shifts of the carbon atoms in the aromatic ring provide unambiguous evidence for the positions of the substituents. The carbonyl carbon of the carboxylic acid group in derivatives typically appears in the range of 150-175 ppm. organicchemistrydata.org It is important to note that while the general regions for different carbonyl-containing functional groups (acids, esters, amides) overlap, the specific chemical shift can be indicative of the electronic environment. organicchemistrydata.org For example, conjugation with a double bond or another aromatic ring can cause an upfield shift of 6-10 ppm for the carbonyl carbon. organicchemistrydata.org

Table 1: Representative NMR Data for a Derivative of this compound

NucleusChemical Shift (ppm)MultiplicityAssignment
1H6.7–7.2mAromatic protons
13C120–140-Aromatic carbons adjacent to sulfonyl chloride
13C150-175-Carboxylic acid carbonyl carbon

Note: The data presented is a general representation for a derivative and specific values will vary based on the exact structure.

Dynamic NMR Studies and Exchange Phenomena

Dynamic NMR (DNMR) studies can provide insights into conformational changes and intermolecular exchange processes. For derivatives of this compound, DNMR could be employed to study the rotational barriers around the C-S and C-C bonds, as well as proton exchange rates of the carboxylic acid and sulfonic acid groups with the solvent. These studies are particularly useful for understanding the flexibility of the molecule and its interactions in solution.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. The positions of the absorption bands in the spectra correspond to the vibrational frequencies of specific bonds.

For derivatives of this compound, characteristic vibrational modes can be observed. The strong S=O stretching vibrations of the sulfonic acid or sulfonyl chloride group typically appear in the range of 1150–1350 cm-1. The C=O stretching of the carboxylic acid group is usually observed as a strong band around 1650-1700 cm-1. indexcopernicus.com Additionally, the C-Cl bond shows a characteristic stretching vibration, although its position can be more variable.

A comparative analysis of the IR and Raman spectra can provide complementary information. For instance, in hydrated compounds, water-related modes are often very weak in Raman spectra, leading to a better-resolved spectrum of the compound itself compared to its IR spectrum. researchgate.net

Table 2: Key Vibrational Frequencies for Derivatives of this compound

Functional GroupVibrational ModeTypical Wavenumber (cm-1)
Sulfonic Acid/Sulfonyl ChlorideS=O stretch1150–1350
Carboxylic AcidC=O stretch1655-1700
Aromatic RingC=C stretch~1600
Carbon-ChlorineC-Cl stretch~550

Note: The data presented is a general representation and specific values will vary based on the exact structure.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For derivatives of this compound, techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to verify the molecular ion. For example, the [M-H]− ion for 5-amino-2-chloro-4-sulfobenzoic acid would be observed at an m/z of approximately 249.5. The isotopic pattern observed in the mass spectrum, particularly due to the presence of chlorine, provides further confirmation of the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule. For derivatives of this compound, the benzene ring and any conjugated systems act as chromophores. The position and intensity of the absorption bands can be influenced by the substituents on the aromatic ring. For example, the introduction of an amino group can cause a bathochromic (red) shift in the absorption spectrum. UV-Vis spectroscopy can also be used to monitor reaction kinetics, such as in stopped-flow studies of nucleophilic substitution reactions.

X-ray Diffraction (XRD) for Single-Crystal and Powder Structural Determination

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. For a derivative of this compound that forms suitable single crystals, XRD analysis can provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding. nih.gov

For instance, in the crystal structure of 2-chloro-4-(2-iodobenzenesulfonamido)benzoic acid, a derivative, the dihedral angle between the two aromatic rings was determined to be 81.04 (17)°. nih.gov The analysis also revealed intermolecular O—H⋯O and N—H⋯O hydrogen bonds that stabilize the crystal structure. nih.gov

Powder X-ray diffraction (PXRD) is used to characterize the crystalline nature of a bulk sample. bohrium.com It can be used to identify the crystalline phase of a compound and assess its purity. researchgate.net

Table 3: Crystallographic Data for 2-Chloro-4-(2-iodobenzenesulfonamido)benzoic acid nih.gov

ParameterValue
Chemical FormulaC13H9ClINO4S
Molecular Weight437.62
Crystal SystemMonoclinic
a (Å)14.1522 (8)
b (Å)7.3203 (4)
c (Å)14.7193 (8)
β (°)104.892 (2)
Volume (Å3)1473.68 (14)

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Synthetic Building Block in Chemical Manufacturing

2-chloro-4-sulfobenzoic acid serves as a crucial precursor in the synthesis of a variety of organic compounds. The reactivity of its functional groups allows for a range of chemical transformations, making it an important starting material for more complex molecules.

Precursor in the Synthesis of Functional Dyes and Pigments

While direct use of this compound as a dye is not its primary application, it serves as a key intermediate in the production of dye precursors. A notable example is its role in the synthesis of 5-amino-2-chloro-4-sulfobenzoic acid. This amino derivative is a recognized precursor for specific reactive dyes and pigments. The synthesis involves the transformation of the chloro and sulfo-substituted benzoic acid into its amino-substituted counterpart, which then becomes a foundational component for building larger, colored molecules.

The presence of the sulfonic acid group in the parent molecule is particularly important for the resulting dyes, as it often enhances their solubility in water, a critical property for their application in textile dyeing processes.

Intermediate in the Development of Agrochemicals and Specialty Chemicals

In the field of agricultural chemistry, this compound is valued as a potential intermediate in the synthesis of agrochemicals. google.com Patents have identified this compound as a building block for more complex molecules with potential herbicidal activity. For instance, the structural motif of a chlorinated and sulfonated benzoic acid is found in the precursors to certain herbicides designed for specific crops like corn. A related compound, 2-chloro-4-(methylsulfonyl)benzoic acid, is a key intermediate for the corn field herbicide sulcotrione, highlighting the importance of this chemical class in agrochemical manufacturing. google.com

The synthesis of these agrochemicals often involves multiple steps where this compound can be modified at its various reactive sites to build the final, biologically active molecule.

Contributions to Polymer Chemistry

The unique combination of functional groups in this compound suggests its potential for applications in polymer science, although documented examples are not widespread.

Utilization as a Dopant in Conductive Polymer Research

Conductive polymers, such as polyaniline and polypyrrole, require a "doping" process to become electrically conductive. This typically involves treating the polymer with an acid, which introduces charge carriers into the polymer backbone. Sulfonic acids, like p-toluenesulfonic acid and camphor sulfonic acid, are commonly used as dopants due to their ability to protonate the polymer chain effectively.

Application as an Intercalating Agent in Polymer Nanocomposite Synthesis

Polymer nanocomposites are materials where nanoparticles, such as clays, are dispersed within a polymer matrix to enhance properties like mechanical strength and thermal stability. For the nanoparticles to disperse evenly, their surfaces are often modified with intercalating agents, which are typically organic molecules that can penetrate the layers of the clay.

While organic acids with long alkyl chains are sometimes used for this purpose, there is no significant evidence in the scientific literature to suggest that this compound is commonly used as an intercalating agent in the synthesis of polymer nanocomposites.

Integration into Metal-Organic Frameworks (MOFs) Research

Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic molecules known as ligands. The properties of MOFs can be tuned by changing the metal or the organic ligand.

While there is extensive research into the use of benzoic acid derivatives as ligands for MOF synthesis, the direct incorporation of this compound as a primary ligand is not widely reported. However, it can serve as a precursor for ligands used in MOF synthesis. For example, a derivative, 2-amino-4-sulfobenzoate, has been used to construct lead(II)-organic frameworks. This suggests an indirect role for this compound in this area of materials science, where it can be chemically modified to produce the desired ligand for MOF construction.

Design of MOFs with Enhanced Stability and Tunable Functionality

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs, including their stability, porosity, and functionality, are highly dependent on the nature of the organic linkers used in their synthesis. While direct research specifically employing this compound as a primary linker in published literature is limited, the effects of its constituent functional groups on MOF properties are well-documented with other similar linkers.

The presence of both carboxylate and sulfonate groups allows for multiple coordination modes with metal centers, potentially leading to the formation of MOFs with novel topologies and enhanced stability. The sulfonic acid group, being a strong Brønsted acid, can introduce acidic sites into the MOF structure, making them potentially useful as solid-acid catalysts. Furthermore, the hydrophilic nature of the sulfonate group can enhance the interaction of the MOF with polar molecules, which is advantageous for applications such as water adsorption or proton conductivity.

Table 1: Potential Contributions of Functional Groups of this compound to MOF Properties

Functional GroupPotential Effect on MOF PropertiesRationale
Carboxylic AcidPrimary coordination site for metal ions, forming the framework structure.The carboxylate group readily coordinates with a wide range of metal ions to form stable coordination bonds, which are the basis of MOF structures.
Sulfonic AcidIntroduction of Brønsted acidity, enhanced hydrophilicity, and potential for proton conductivity.The -SO₃H group is a strong acid and can act as a proton donor. Its polar nature increases the affinity of the MOF for water and other polar molecules.
Chlorine AtomModification of electronic properties, potential for post-synthetic modification.As an electron-withdrawing group, it can alter the charge distribution on the linker, influencing catalytic and adsorption properties. The C-Cl bond can also be a site for further chemical reactions after the MOF has been formed.

Development of Novel Materials for Specific Applications

High-performance membranes are crucial for a variety of separation technologies, including gas separation, water purification, and fuel cells. The properties of these membranes are largely determined by the chemical structure of the constituent polymers. Sulfonated aromatic polymers are of particular interest for applications such as proton exchange membranes in fuel cells due to their ability to conduct protons.

While the direct synthesis of poly-1,2-disulfonimides from this compound is not extensively documented, its structure suggests its potential as a monomer precursor. The presence of the sulfonic acid group is highly desirable for imparting ion-exchange properties to a polymer membrane. The carboxylic acid and chloro groups offer reactive handles for polymerization reactions. For instance, the carboxylic acid could be converted to an acyl chloride, which could then react with an amine to form an amide linkage, a common backbone for high-performance polymers.

The development of novel monomers is a key area of research in polymer chemistry to create materials with tailored properties. The combination of a sulfonic acid group for functionality and other reactive sites for polymerization makes sulfonated benzoic acid derivatives, such as this compound, attractive candidates for the synthesis of new membrane materials.

Applications in Advanced Analytical Method Development

In the field of analytical chemistry, this compound has found application in the development of chromatographic separation methods. Specifically, it can be analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC) rsc.org. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of an analyte is influenced by its polarity; more polar compounds elute earlier than less polar compounds.

The chemical structure of this compound, with its polar sulfonic and carboxylic acid groups and a less polar chlorobenzene backbone, allows for its effective separation and quantification using this technique. A typical mobile phase for the analysis of this compound consists of a mixture of acetonitrile, water, and an acid such as phosphoric acid to control the ionization of the acidic functional groups rsc.org. This control over ionization is crucial for achieving reproducible retention times and sharp peak shapes. The method is scalable and can be adapted for preparative separations to isolate the compound in high purity rsc.org.

Table 2: Chromatographic Parameters for the Analysis of this compound

ParameterDescription
Chromatographic ModeReverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Stationary PhaseA nonpolar stationary phase, such as C18-modified silica.
Mobile PhaseA mixture of a polar organic solvent (e.g., acetonitrile) and an aqueous solution, often with an acidic modifier (e.g., phosphoric acid) to suppress ionization.
DetectionUV-Vis spectrophotometry is commonly used for detection, as the aromatic ring is a chromophore.

The utility of a compound as a reagent in spectroscopic techniques often hinges on its own spectroscopic properties and its reactivity. This compound possesses a substituted benzene (B151609) ring, which acts as a chromophore, absorbing ultraviolet (UV) light. This intrinsic property is utilized for its detection in HPLC, as mentioned previously.

While its widespread use as a spectroscopic reagent for the characterization of other molecules is not established, its chemical functionalities suggest potential applications. For instance, it could be used as a derivatizing agent to introduce a UV-active or fluorescent tag onto other molecules that lack such properties, thereby enabling their detection and quantification by UV-Vis or fluorescence spectroscopy. The carboxylic acid group is a common site for such derivatization reactions, where it can be coupled with alcohols or amines on the target analyte.

Furthermore, the compound's structure has been characterized by various spectroscopic and crystallographic methods, including Nuclear Magnetic Resonance (NMR) and X-ray diffraction. These studies provide detailed information about its molecular geometry and electronic structure. Such well-characterized compounds can sometimes serve as standards or model compounds in the development of new spectroscopic methods.

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